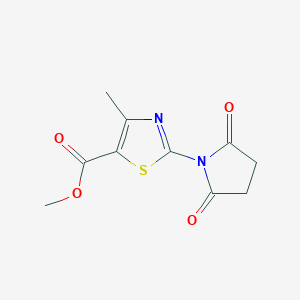![molecular formula C22H20ClN5O3 B2461812 2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899737-41-8](/img/structure/B2461812.png)
2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There is a paper that discusses the yeast-mediated reduction of ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates, which might be related to the synthesis of your compound . The paper suggests that the reduction process can yield two expected diastereoisomers with high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide an accurate analysis of the molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex and would likely depend on the specific conditions and reagents used. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis of the potential chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis of the physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) describes the synthesis of a series of pyrazolopyrimidines, which includes compounds structurally similar to the requested chemical. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antitumor Evaluation
El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell line MCF7. This research highlights the potential of such compounds in cancer treatment (El-Morsy et al., 2017).
Antimicrobial and Anticancer Potential
Hafez et al. (2016) explored derivatives of pyrazolo[3,4-d]pyrimidine for their antimicrobial and anticancer activities. These compounds, which include structural analogs of the chemical , exhibited promising results against various cancer cell lines and microbial strains (Hafez et al., 2016).
Antioxidant Activity
A study by El‐Mekabaty (2015) involved synthesizing heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which is similar to the structure of the requested compound. These compounds were evaluated for their antioxidant activities, providing potential applications in oxidative stress-related disorders (El‐Mekabaty, 2015).
Catalytic Applications
Miyashita et al. (1990) investigated the catalytic action of azolium salts in the aroylation of pyrazolo[3,4-d]pyrimidines. This research offers insights into the chemical reactivity and potential applications of pyrazolopyrimidine derivatives in catalysis and synthetic chemistry (Miyashita et al., 1990).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research or development involving this compound would likely depend on its intended use or application, as well as the results of any previous research or testing. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis of the potential future directions .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-14-4-8-16(9-5-14)28-19-18(12-25-28)20(29)27(13-24-19)26-21(30)22(2,3)31-17-10-6-15(23)7-11-17/h4-13H,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBHNNZOGLBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

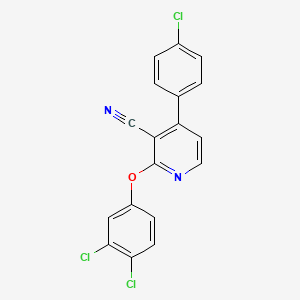
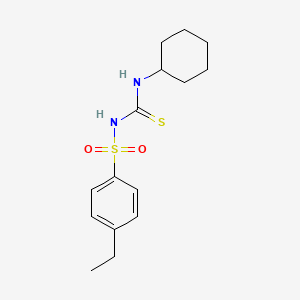
![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)
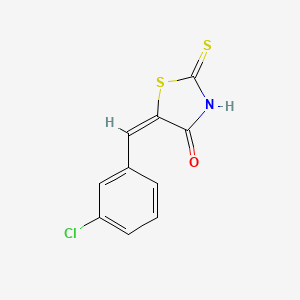
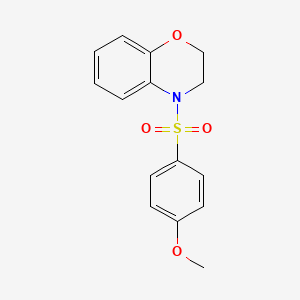


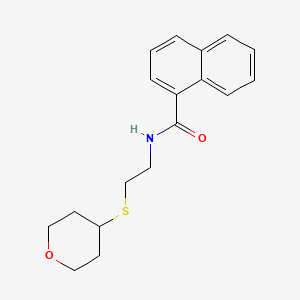
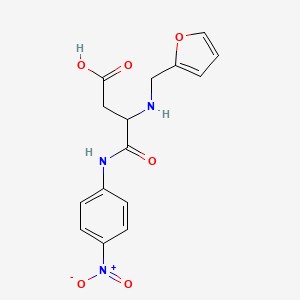
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)

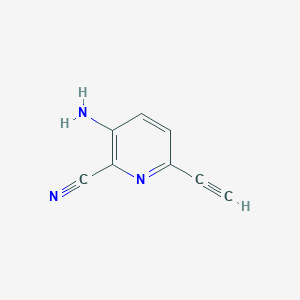
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2461749.png)
